molecular formula C20H18FN3O B7830267 3-(4-Fluorophenyl)-6,6-dimethyl-2-pyridin-2-yl-5,7-dihydroindazol-4-one

3-(4-Fluorophenyl)-6,6-dimethyl-2-pyridin-2-yl-5,7-dihydroindazol-4-one

Cat. No.: B7830267
M. Wt: 335.4 g/mol
InChI Key: FTTDMBRUPZYGTR-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6,6-dimethyl-2-pyridin-2-yl-5,7-dihydroindazol-4-one is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a pyridinyl group, and a dimethylindazole core. Indazole derivatives are known for their wide range of biological activities and therapeutic potential, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-6,6-dimethyl-2-pyridin-2-yl-5,7-dihydroindazol-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-6,6-dimethyl-2-pyridin-2-yl-5,7-dihydroindazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenyl)-6,6-dimethyl-2-pyridin-2-yl-5,7-dihydroindazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6,6-dimethyl-2-pyridin-2-yl-5,7-dihydroindazol-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-6,6-dimethyl-2-pyridin-2-yl-5,7-dihydroindazol-4-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

IUPAC Name

3-(4-fluorophenyl)-6,6-dimethyl-2-pyridin-2-yl-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O/c1-20(2)11-15-18(16(25)12-20)19(13-6-8-14(21)9-7-13)24(23-15)17-5-3-4-10-22-17/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTDMBRUPZYGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NN(C(=C2C(=O)C1)C3=CC=C(C=C3)F)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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